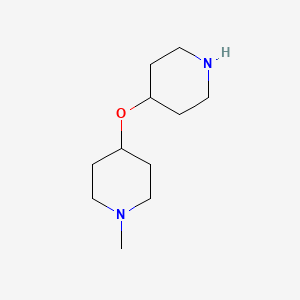
1-Methyl-4-(piperidin-4-yloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(piperidin-4-yloxy)piperidine is a chemical compound with the molecular formula C11H22N2O It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperidin-4-yloxy)piperidine can be synthesized through a multi-step process involving the reaction of piperidine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(piperidin-4-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-Methyl-4-(piperidin-4-yloxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-yloxy)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
1-Methylpiperidine: Similar to 1-Methyl-4-(piperidin-4-yloxy)piperidine but lacks the piperidin-4-yloxy group.
4-Piperidinol: Contains a hydroxyl group at the 4-position instead of the piperidin-4-yloxy group.
Uniqueness: this compound is unique due to the presence of both the methyl and piperidin-4-yloxy groups, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-methyl-4-piperidin-4-yloxypiperidine |
InChI |
InChI=1S/C11H22N2O/c1-13-8-4-11(5-9-13)14-10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 |
InChI Key |
ZAWQTXGUPNQHBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)


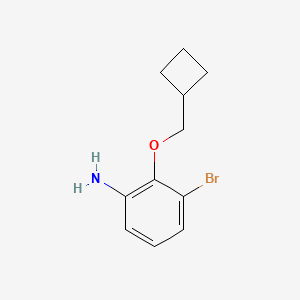
![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12085423.png)

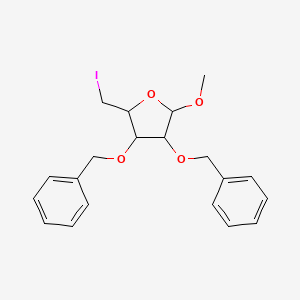
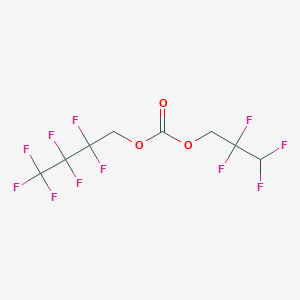

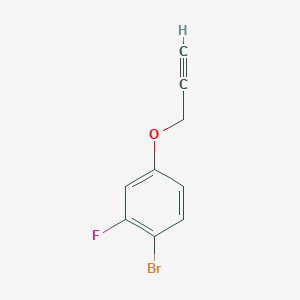
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)

![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)
![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
